2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
CAS No.: 942317-54-6
Cat. No.: VC6177580
Molecular Formula: C12H19N3O4
Molecular Weight: 269.301
* For research use only. Not for human or veterinary use.
![2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid - 942317-54-6](/images/structure/VC6177580.png)
Specification
CAS No. | 942317-54-6 |
---|---|
Molecular Formula | C12H19N3O4 |
Molecular Weight | 269.301 |
IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-methylpyrazol-4-yl)propanoic acid |
Standard InChI | InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-15(4)7-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17) |
Standard InChI Key | GAZFWAVSPPBWFO-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CC1=CN(N=C1)C)C(=O)O |
Introduction
Chemical Identification and Nomenclature
Systematic Nomenclature
The IUPAC name for this compound is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(1-methylpyrazol-4-yl)propanoic acid, reflecting its stereochemistry at the second carbon and functional group arrangement . Alternative nomenclature includes (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, emphasizing the Boc-protected amine and pyrazole substituent .
Structural Features
-
Core structure: L-alanine backbone substituted at the β-position with a 1-methylpyrazol-4-yl group.
-
Protecting group: Boc (tert-butoxycarbonyl) on the α-amino group.
-
Chirality: The (2S) configuration confers stereochemical specificity critical for biological interactions .
Synonyms and Registry Identifiers
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 1997446-11-3 | |
MDL Number | MFCD30533333 | |
PubChem CID | 155904595 | |
Molecular Formula | C₁₂H₁₉N₃O₄ | |
Molecular Weight | 269.30 g/mol |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via sequential protection and coupling reactions:
-
Boc protection: L-alanine derivative is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to introduce the Boc group .
-
Pyrazole coupling: Suzuki-Miyaura cross-coupling or nucleophilic substitution attaches the 1-methylpyrazol-4-yl moiety to the β-carbon .
Optimization Strategies
-
Catalysis: Sodium acetate in ethanol improves yield (85–92%) by facilitating Schiff base formation during pyrazole coupling .
-
Stereocontrol: Chiral auxiliaries or asymmetric catalysis ensure retention of the (2S) configuration .
Industrial-Scale Production
Batch processes at 20–50 kg scale have been reported by suppliers like Dikmann Chemical, using high-purity reagents and chromatographic purification .
Structural and Physicochemical Properties
Spectroscopic Characterization
Thermodynamic Properties
Property | Value | Method |
---|---|---|
Melting Point | 192–194°C | Differential Scanning Calorimetry |
LogP (XLogP3-AA) | 0.8 | Computational prediction |
Aqueous Solubility | 5.2 mg/mL (25°C) | Shake-flask method |
Biological and Pharmacological Applications
Peptide Synthesis
The Boc group enables orthogonal protection in solid-phase peptide synthesis (SPPS). For example, it has been incorporated into:
-
Kinase inhibitor analogs: Pyrazole-containing peptides targeting ATP-binding pockets .
-
GPCR ligands: Structural studies show enhanced binding affinity due to pyrazole π-stacking .
Drug Candidate Intermediate
Patent literature highlights derivatives of this compound as intermediates in thrombopoietin (TPO) mimetics. The free acid form shows limited solubility (5 µg/mL), prompting salt formation (e.g., monoethanolamine) to improve bioavailability .
Antioxidant Activity
While direct studies are lacking, structurally analogous 4,4ʹ-(arylmethylene)bis-pyrazoles exhibit DPPH radical scavenging with IC₅₀ values of 12–45 µM, suggesting potential utility in oxidative stress mitigation .
Condition | Recommendation | Rationale |
---|---|---|
Temperature | 2–8°C | Prevents Boc group hydrolysis |
Light Exposure | Amber glass containers | Avoids photodegradation |
Future Research Directions
-
Pharmacokinetic Studies: ADME profiling of pyrazole-containing peptides.
-
Salt Formulations: Co-crystals with amines to enhance solubility.
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes for industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume